N-(11-Sulfanylundecyl)acetamide
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Overview
Description
N-(11-Sulfanylundecyl)acetamide is an organic compound characterized by the presence of a sulfanyl group attached to an undecyl chain, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-Sulfanylundecyl)acetamide typically involves the reaction of 11-mercaptoundecanoic acid with acetic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
N-(11-Sulfanylundecyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield corresponding thiols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-(11-Sulfanylundecyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug development, particularly as a potential inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(11-Sulfanylundecyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The acetamide group may enhance binding affinity through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(11-Mercaptoundecyl)acetamide
- N-(11-Sulfinylundecyl)acetamide
- N-(11-Sulfonylundecyl)acetamide
Uniqueness
N-(11-Sulfanylundecyl)acetamide is unique due to its specific combination of a sulfanyl group and an acetamide moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications .
Properties
CAS No. |
148613-49-4 |
---|---|
Molecular Formula |
C13H27NOS |
Molecular Weight |
245.43 g/mol |
IUPAC Name |
N-(11-sulfanylundecyl)acetamide |
InChI |
InChI=1S/C13H27NOS/c1-13(15)14-11-9-7-5-3-2-4-6-8-10-12-16/h16H,2-12H2,1H3,(H,14,15) |
InChI Key |
RONPKCSBRPCXBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCCCCCCCCS |
Origin of Product |
United States |
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